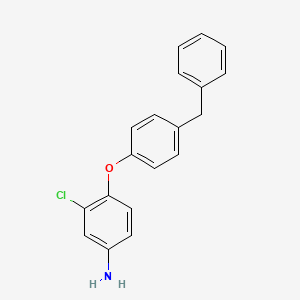

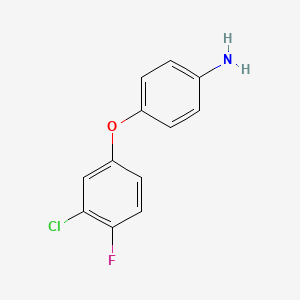

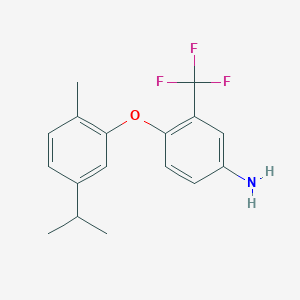

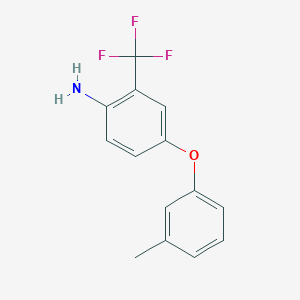

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline" is a derivative of aniline, which is a pivotal building block in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. The presence of trifluoromethyl groups in such compounds often imparts desirable properties, such as increased metabolic stability and bioactivity .

Synthesis Analysis

The synthesis of aniline derivatives with trifluoromethyl groups can be challenging due to the reactivity of the trifluoromethylating agents. However, protocols have been developed to facilitate the synthesis of these compounds. For instance, the use of Togni reagent II has been reported to yield ortho-trifluoromethoxylated aniline derivatives, which are valuable synthetic intermediates . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene demonstrates the feasibility of introducing trifluoromethyl ether groups into aniline structures .

Molecular Structure Analysis

The introduction of trifluoromethyl groups into aniline derivatives significantly affects their molecular structure. Vibrational analysis studies, such as Fourier Transform-Infrared and Fourier Transform-Raman techniques, have been used to investigate the effects of electron-donating and withdrawing substituents on the structure of aniline derivatives. These studies provide insights into the hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis .

Chemical Reactions Analysis

Aniline derivatives with trifluoromethyl groups can undergo various chemical reactions. For example, the selective trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate in the presence of a catalyst, which can be applied to anilines with other functional groups . The reaction paths for the synthesis of benzoxazines from aniline, phenol, and formaldehyde have also been studied, revealing the formation of key intermediates such as N-hydroxymethyl aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by the presence of trifluoromethyl groups. For instance, derivatives with trifluoromethyl or trifluoromethoxy end groups have been found to exhibit stable smectic B and A phases, respectively, in liquid crystalline states. The orientational order parameters and molecular dipole moments of these compounds have been determined, highlighting the impact of the moderately polar nature of these mesogens on their liquid crystalline properties . Furthermore, novel polyimides containing trifluoromethyl anilide moieties have been synthesized, displaying excellent solubility, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline : This compound, related to 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline, was synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction. This process highlights the potential for generating compounds with environmental benefits due to its high yield and minimal pollution (Wen Zi-qiang, 2007).

Liquid Crystalline Properties : Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, show stable smectic B and A phases. This study reveals the role of moderately polar mesogens in stabilizing monolayer smectic states and the high orientational order in certain phases (S. Miyajima et al., 1995).

Insecticide Synthesis : 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline derivatives have been utilized in the synthesis of insecticides like Novaluron, indicating its potential in agricultural and pest control applications (Wen Zi-qiang, 2008).

Applications in Materials Science

Electro-Optic Materials : Research involving the synthesis of azo bisphenol amines via Ullmann coupling and their subsequent use in high molecular weight polycarbonate demonstrates the compound's utility in creating materials with electro-optic properties (S. Suresh et al., 2003).

Metal-Organic Frameworks : The compound's derivative, 4-Aminophenol, a biomarker of aniline, has been used in the creation of bi-functionalized luminescent metal-organic frameworks for the sensitive detection of biomarkers in urine, showcasing its potential in health monitoring and diagnostics (Yingmin Jin & B. Yan, 2021).

Polymer Science : Studies on synthesizing and characterizing polyetherimides containing trifluoromethyl-substituted benzene in the side chain reveal applications in creating organosoluble polymers with potential in various industrial and commercial uses (J. Liu et al., 2002).

Environmental and Catalytic Applications

- Catalytic Oxidation of Pollutants : Fe3O4 nanoparticles, a catalyst for the oxidation of phenolic and aniline compounds, show promise in environmental applications for removing hazardous materials from water, suggesting a use case for related aniline compounds in environmental remediation (Shengxiao Zhang et al., 2009).

Eigenschaften

IUPAC Name |

4-(3-methylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAZSHJGNAFFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)